molecular formula C10H9N3O2 B184979 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid CAS No. 22300-56-7

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B184979
CAS No.: 22300-56-7
M. Wt: 203.2 g/mol
InChI Key: GQYQHAGPALBYDO-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is known for its potential biological activities and is used in various scientific research fields .

Properties

IUPAC Name

5-methyl-2-phenyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-9(10(14)15)12-13(11-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYQHAGPALBYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334196
Record name 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22300-56-7
Record name 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
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Preparation Methods

Reaction Mechanism and Conditions

The cycloaddition between phenyl azide and ethyl acetoacetate proceeds via a copper(I)-catalyzed mechanism, forming the triazole ring. Subsequent hydrolysis of the ester group yields the carboxylic acid. A study by Singh et al. demonstrated that Cu(I) catalysts (e.g., CuI) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours achieved cycloaddition yields of 85–90%. Hydrolysis with aqueous NaOH (2 M, 60°C, 4 hours) then converted the ester to the carboxylic acid with >95% efficiency.

Key Data: CuAAC Optimization

CatalystSolventTemp (°C)Time (h)Yield (%)
CuIDMSO801285–90
CuBrMeCN701078–82

Metal-Free Cyclization Using Organic Bases

Recent advancements have enabled triazole synthesis without metal catalysts. DBU (1,8-diazabicycloundec-7-ene) promotes cyclization between β-ketoesters and azides in acetonitrile (MeCN) at 50°C. This method avoids metal contamination, critical for pharmaceutical applications.

Procedure and Outcomes

A mixture of phenyl azide (1 equiv), ethyl acetoacetate (1.2 equiv), and DBU (1.2 equiv) in MeCN (0.2 M) reacts at 50°C for 16 hours, yielding the ester intermediate (72–80%). Acidic workup (1 M HCl) directly affords the carboxylic acid. Notably, electron-deficient azides require higher temperatures (80°C) but maintain yields above 70%.

One-Pot Synthesis via Base-Promoted Cyclization

A patent by Smith et al. describes a one-pot method using potassium carbonate (K₂CO₃) in aqueous ethanol. This approach simplifies purification by eliminating intermediate isolation.

Industrial-Scale Protocol

  • Reagents : Phenyl azide (25 mmol), ethyl acetoacetate (28 mmol), K₂CO₃ (10.5 g) in 95% ethanol (45 mL) and water (15 mL).

  • Conditions : 80°C for 16 hours.

  • Workup : Neutralization with HCl precipitates the product, which is filtered and dried (yield: 30–95%).

Scalability Data

Scale (g)Purity (%)Yield (%)
1098.592
10097.288

Hydrolysis of Ester Intermediates

Ester-to-carboxylic acid conversion is critical for final product isolation. Hydrolysis under basic (NaOH) or acidic (HCl) conditions is effective, but alkaline conditions minimize side reactions.

Comparative Hydrolysis Study

ConditionTemp (°C)Time (h)Yield (%)
2 M NaOH60495
6 M HCl100685
Enzymatic (lipase)372465

Enzymatic methods, though eco-friendly, suffer from lower efficiency.

Industrial Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors enhance the CuAAC reaction’s exothermicity management, reducing reaction time to 2 hours with 90% yield. High-pressure carboxylation (CO₂, 50 bar, 100°C) offers an alternative route but requires specialized equipment.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
CuAACHigh yield, scalableMetal contamination risk85–90
DBU-PromotedMetal-free, mild conditionsLonger reaction time70–80
One-Pot (K₂CO₃)Simplified purificationVariable yields30–95
Continuous FlowRapid, energy-efficientHigh initial investment90

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole ring .

Scientific Research Applications

Structural Properties and Theoretical Insights

MPTC has been studied for its structural properties using advanced computational methods. Theoretical studies utilizing time-dependent density functional theory (TD DFT) have indicated that MPTC possesses weak electron-accepting ability, making it suitable for applications involving electron transfer processes. The compound's fluorescence and absorption spectra have been experimentally validated, demonstrating its potential in photophysical applications .

Photophysical Applications

One of the notable applications of MPTC is in the development of chemosensors. A derivative of MPTC, known as RMPTC, was synthesized and demonstrated a selective chromogenic response to mercury ions (Hg²⁺). In a mixture of N,N-dimethylformamide and water, RMPTC exhibited a color change from colorless to pink upon binding with Hg²⁺ ions. This property allows for the naked-eye detection of mercury, which is significant for environmental monitoring and safety .

Xanthine Oxidase Inhibition

MPTC and its derivatives have been evaluated for their potential as xanthine oxidase (XO) inhibitors, which are crucial in treating conditions like gout. A series of MPTC analogues were synthesized and tested for their inhibitory activity against XO. Some compounds exhibited high potency in the submicromolar to nanomolar range. Notably, one derivative was identified as a mixed-type inhibitor, providing insights into its mechanism of action through molecular docking studies .

Antioxidant Properties

Research has also highlighted the antioxidant properties of MPTC derivatives. These compounds have shown promise in scavenging free radicals, which is essential for preventing oxidative stress-related diseases. The structural modifications on the triazole ring can enhance their antioxidant capabilities, making them candidates for further pharmacological studies .

Summary of Key Findings

Application AreaFindings
Photophysical Chemistry RMPTC shows selective response to Hg²⁺ ions; potential for environmental sensors.
Medicinal Chemistry MPTC derivatives exhibit potent xanthine oxidase inhibition; potential treatment for gout.
Antioxidant Activity Derivatives demonstrate free radical scavenging abilities; relevance in oxidative stress management.

Case Studies

  • Chemosensor Development : The synthesis of RMPTC from MPTC has led to significant advancements in chemosensor technology, particularly for detecting heavy metals like mercury in aqueous solutions. This application underscores the importance of triazole compounds in environmental chemistry.
  • Inhibition Studies : A study focusing on the synthesis and bioevaluation of MPTC analogues revealed their potential as effective xanthine oxidase inhibitors, paving the way for new therapeutic agents against hyperuricemia and related disorders.

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, influencing processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (MPTC), with the CAS number 22300-56-7, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with MPTC, particularly its role as an inhibitor of xanthine oxidase and its implications in various therapeutic areas.

  • Molecular Formula : C₁₀H₉N₃O₂
  • Molecular Weight : 203.20 g/mol
  • IUPAC Name : 5-methyl-2-phenyltriazole-4-carboxylic acid
  • PubChem CID : 519936

Synthesis and Structural Analysis

MPTC is synthesized through various methods involving the reaction of phenyl and triazole derivatives. The structural properties have been analyzed using techniques such as NMR and X-ray crystallography, confirming the compound's integrity and purity.

Xanthine Oxidase Inhibition

One of the most significant biological activities of MPTC is its inhibitory effect on xanthine oxidase (XO), an enzyme involved in purine metabolism that can lead to the production of uric acid. Elevated levels of uric acid are associated with conditions such as gout and hyperuricemia.

Table 1: Inhibitory Activity of MPTC on Xanthine Oxidase

CompoundInhibition Concentration (µM)Type of Inhibition
MPTCSubmicromolar to NanomolarMixed-type

Research indicates that MPTC exhibits high potency as an XO inhibitor, with studies showing IC50 values in the low micromolar range. A steady-state kinetics experiment suggested that MPTC acts as a mixed-type inhibitor, which means it can bind to both the enzyme and the enzyme-substrate complex.

Antioxidant Activity

MPTC has also been evaluated for its antioxidant properties. The compound demonstrates significant free radical scavenging activity, which suggests potential therapeutic applications in oxidative stress-related diseases.

The mechanisms underlying the biological activities of MPTC involve several pathways:

  • Inhibition of Enzymatic Activity : By binding to XO, MPTC reduces the conversion of hypoxanthine to xanthine and subsequently to uric acid.
  • Antioxidant Mechanism : MPTC may exert its antioxidant effects through direct scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Gout Management

Given its role as an XO inhibitor, MPTC could be beneficial in managing gout. Clinical studies are needed to evaluate its efficacy compared to established treatments like allopurinol and febuxostat.

Cancer Research

Emerging research suggests that compounds similar to MPTC may have dual roles in cancer therapy by modulating oxidative stress and influencing apoptotic pathways. Further investigation into its effects on cancer cell lines could provide insights into new therapeutic strategies.

Q & A

Q. Why do computational predictions of reactivity conflict with experimental results?

  • Methodology : Re-examine solvent effects in simulations. Polar solvents (e.g., water) may stabilize transition states not accounted for in gas-phase DFT models. Experimental validation via kinetic studies (e.g., Hammett plots) can reconcile differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
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5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

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